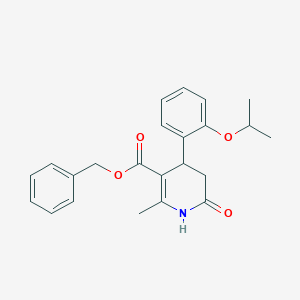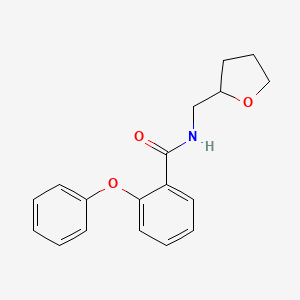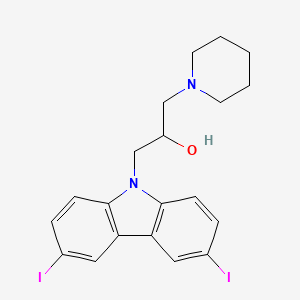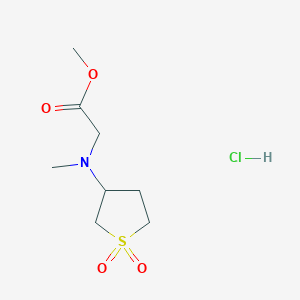amine oxalate](/img/structure/B5084953.png)
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate, also known as Clophedianol, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent antitussive agent that has been shown to be effective in treating coughs and other respiratory conditions. In
Wirkmechanismus
The mechanism of action of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is not fully understood. However, it is believed to work by acting on the cough reflex pathway in the brainstem. Specifically, it is thought to inhibit the activity of the cough center in the medulla oblongata, which reduces the sensitivity of the respiratory tract to irritants and other stimuli.
Biochemical and Physiological Effects:
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been shown to have a number of biochemical and physiological effects. In addition to its antitussive properties, it has been shown to have analgesic and sedative effects in animal models. It has also been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the development of new cough suppressants.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate is its potent antitussive properties. This makes it a valuable tool for studying the cough reflex pathway in animal models. However, there are also some limitations to its use in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to study the long-term effects of the compound. Additionally, it can interact with other drugs and compounds, which can complicate experimental results.
Zukünftige Richtungen
There are a number of future directions for research on [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate. One area of interest is the development of new cough suppressants based on this compound. Another area of research is the study of its effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is interest in exploring the potential use of this compound in the treatment of other respiratory conditions, such as asthma and chronic obstructive pulmonary disease.
Synthesemethoden
The synthesis of [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate involves the reaction of 2-(2-methoxyethoxy)ethanol with 3-chlorophenylacetonitrile in the presence of sodium hydroxide. The resulting product is then treated with oxalic acid to form the oxalate salt of the compound. This synthesis method has been extensively studied and optimized to produce high yields of pure [2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate.
Wissenschaftliche Forschungsanwendungen
[2-(3-chlorophenoxy)ethyl](2-methoxyethyl)amine oxalate has been used in a variety of scientific research applications due to its unique properties. One of the main areas where this compound has been studied is in the field of respiratory medicine. It has been shown to be a potent antitussive agent that can effectively suppress coughing in animal models. This makes it a promising candidate for the development of new cough suppressants for human use.
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2.C2H2O4/c1-14-7-5-13-6-8-15-11-4-2-3-10(12)9-11;3-1(4)2(5)6/h2-4,9,13H,5-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCSCZLXEPABJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC(=CC=C1)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-1-[(3-methyl-2-thienyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084876.png)

![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)

![2-{(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)[4-(pentyloxy)phenyl]methyl}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5084898.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)
![N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)


![3-amino-6-(3,4-dimethoxyphenyl)-N-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5084935.png)



![4-(2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5084960.png)